molecular formula C24H47FO2 B13339110 tert-Butyl 20-fluoroicosanoate

tert-Butyl 20-fluoroicosanoate

Cat. No.: B13339110
M. Wt: 386.6 g/mol
InChI Key: PEZKLLMCZHTWRF-UHFFFAOYSA-N
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Description

tert-Butyl 20-fluoroicosanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluoro-substituted long-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 20-fluoroicosanoate typically involves the esterification of 20-fluoroicosanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process using flow microreactor systems. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 20-fluoroicosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction of the ester can yield alcohols and other reduced products.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 20-fluoroicosanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl 20-fluoroicosanoate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s stability and reactivity, while the ester functionality allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl hydroquinone
  • tert-Butyl nitroxides

Comparison: tert-Butyl 20-fluoroicosanoate is unique due to the presence of the long-chain fluoro-substituted fatty acid, which imparts distinct chemical and physical properties. Compared to other tert-butyl esters, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C24H47FO2

Molecular Weight

386.6 g/mol

IUPAC Name

tert-butyl 20-fluoroicosanoate

InChI

InChI=1S/C24H47FO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3

InChI Key

PEZKLLMCZHTWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCF

Origin of Product

United States

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